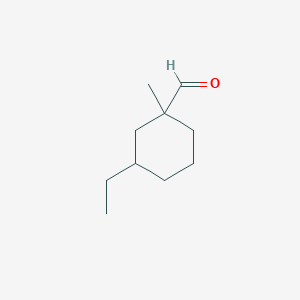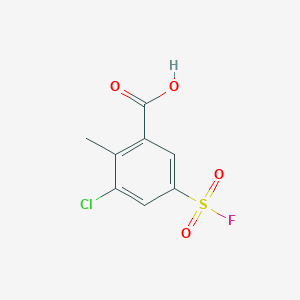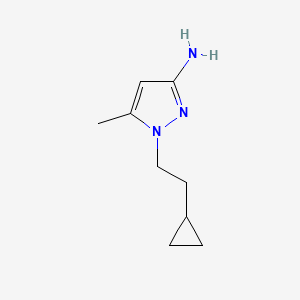
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde is an organic compound characterized by a unique structure that includes a cyclopentyl ring with a hydroxyl group, an oxolane ring, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Cyclopentyl Ring: Starting from a suitable cyclopentane derivative, the hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Oxolane Ring Formation: The oxolane ring can be constructed through cyclization reactions. One approach is to use a diol intermediate, which can undergo intramolecular cyclization under acidic conditions to form the oxolane ring.
Aldehyde Introduction: The aldehyde group can be introduced through oxidation reactions. For example, the hydroxyl group on the cyclopentyl ring can be oxidized to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient and cost-effective methods, potentially involving continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the cyclopentyl ring can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, acidic or basic catalysts.
Major Products Formed
Oxidation: 3-(2-Hydroxycyclopentyl)oxolane-3-carboxylic acid.
Reduction: 3-(2-Hydroxycyclopentyl)oxolane-3-methanol.
Substitution: Various esters or alkylated derivatives depending on the reagents used.
科学的研究の応用
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of novel materials, such as polymers and resins, due to its functional groups that allow for various chemical modifications.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
作用機序
The mechanism of action of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function and leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-(2-Hydroxycyclopentyl)oxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-Hydroxycyclopentyl)oxolane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(2-Hydroxycyclopentyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde is unique due to the combination of its functional groups and ring structures
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
3-(2-hydroxycyclopentyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-6-10(4-5-13-7-10)8-2-1-3-9(8)12/h6,8-9,12H,1-5,7H2 |
InChIキー |
RRAPHGGTSMVIJX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)C2(CCOC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




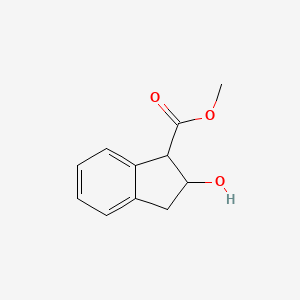
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
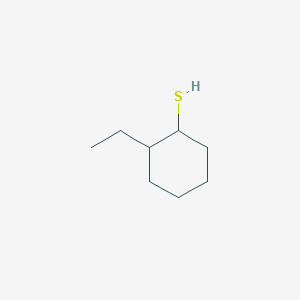

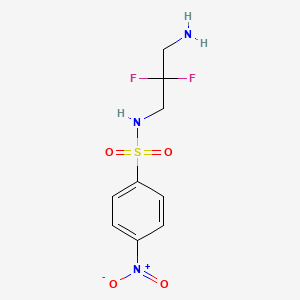
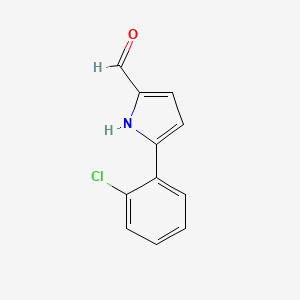

![(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)

